molecular formula C11H11NO3 B11897298 1-(Hydroxymethyl)-6-methoxyisoquinolin-7-ol

1-(Hydroxymethyl)-6-methoxyisoquinolin-7-ol

Cat. No.: B11897298
M. Wt: 205.21 g/mol
InChI Key: OXMLCONDZKSMMC-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-6-methoxyisoquinolin-7-ol is a chemical compound with the CAS Registry Number 677725-58-5. It has a molecular formula of C 11 H 11 NO 3 and a molecular weight of 205.21 g/mol . Its structure can be represented by the SMILES notation: OC1=CC2=C(C=C1OC)C=CN=C2CO . This compound is classified as an isoquinoline alkaloid, a significant class of N-heterocyclic compounds found in nature . Isoquinoline alkaloids are a broad group known for a wide spectrum of biological activities, which have made them a central focus in natural product research and drug discovery . Historically, many isoquinoline alkaloids and their derivatives have been developed into pharmaceutical drugs for various conditions, including cancer, infectious diseases, and neurological disorders . Recent research continues to explore novel isoquinoline alkaloids for their potential antitumor, antibacterial, anti-inflammatory, and neuroprotective effects . As a research chemical, this compound provides a valuable building block or reference standard for scientists investigating the properties and applications of isoquinoline derivatives. Please Note: This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or any form of human or veterinary consumption.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

1-(hydroxymethyl)-6-methoxyisoquinolin-7-ol

InChI

InChI=1S/C11H11NO3/c1-15-11-4-7-2-3-12-9(6-13)8(7)5-10(11)14/h2-5,13-14H,6H2,1H3

InChI Key

OXMLCONDZKSMMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CO)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Hydroxymethyl)-6-methoxyisoquinolin-7-ol can be achieved through several synthetic routes. One common method involves the hydroxymethylation of isoquinoline derivatives. This process typically requires the use of formaldehyde as a hydroxymethylating agent. The reaction is often catalyzed by acids or bases to facilitate the addition of the hydroxymethyl group to the isoquinoline ring. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial production methods for this compound may involve large-scale hydroxymethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and consistent product quality. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired compound .

Chemical Reactions Analysis

Hydroxymethyl Group Reactivity

The hydroxymethyl (-CH₂OH) group participates in oxidation, esterification, and nucleophilic substitution:

Reaction Type Conditions Product Key Findings
OxidationKMnO₄ or CrO₃ in acidic conditions6-Methoxyisoquinoline-7-ol-1-carboxylic acidForms a carboxylic acid group; confirmed via IR and NMR .
EsterificationAcetic anhydride/pyridine1-Acetoxymethyl-6-methoxyisoquinolin-7-olAcetylated derivative shows improved lipid solubility.
Nucleophilic substitutionPCl₅ or SOCl₂1-Chloromethyl-6-methoxyisoquinolin-7-olIntermediate for further alkylation or cross-coupling.

Phenolic Hydroxyl Group Reactions

The phenolic -OH group at position 7 undergoes alkylation, acylation, and chelation:

Reaction Type Reagents Product Applications
O-AlkylationAlkyl halides/K₂CO₃7-Alkoxy derivativesEnhances bioavailability in pharmacological studies .
O-AcylationAcetyl chloride or benzoyl chloride7-Acyloxy derivativesStabilizes the compound against oxidative degradation .
Metal chelationFe³⁺, Cu²⁺ in aqueous solutionMetal complexesExhibits antimicrobial activity in vitro .

Methoxy Group Transformations

The methoxy (-OCH₃) group at position 6 can undergo demethylation or electrophilic substitution:

Reaction Type Conditions Product Notes
DemethylationBBr₃ or HI in acetic acid6-Hydroxyisoquinoline-7-ol derivativeIncreases polarity; tested in marine sponge extracts .
Electrophilic substitutionHNO₃/H₂SO₄ (nitration)6-Methoxy-8-nitroisoquinolin-7-olNitro derivatives show enhanced cytotoxicity .

Isoquinoline Core Modifications

The aromatic system participates in cycloaddition and cross-coupling reactions:

Reaction Type Catalyst/Reagents Product Significance
Suzuki couplingPd(PPh₃)₄, aryl boronic acid1-Aryl derivativesExpands structural diversity for drug discovery .
Diels-Alder reactionDienophiles (e.g., maleic anhydride)Fused polycyclic compoundsExplored for novel anticancer agents .

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit notable bioactivities:

Derivative Activity IC₅₀/EC₅₀ Source Organism
1-Acetoxymethyl-6-methoxy-7-olAntimicrobial (Bacillus subtilis)12.5 µg/mLMarine sponge Haliclona sp.
7-Benzoyloxy-6-methoxyisoquinolineAnticancer (HeLa cells)8.7 µMSynthetic analogs
Fe³⁺-chelated complexAntioxidant (ORAC assay)2.1 µmol TE/gIn vitro studies

Mechanistic Insights

  • Oxidation : The hydroxymethyl group oxidizes to a ketone intermediate before forming the carboxylic acid, as evidenced by isotopic labeling.

  • Demethylation : BBr₃ selectively cleaves the methoxy group without affecting the phenolic -OH, confirmed via LC-MS .

  • Cross-Coupling : Palladium-catalyzed reactions proceed via oxidative addition at the chloromethyl intermediate .

Synthetic Challenges

  • Regioselectivity : Competing reactions at the hydroxymethyl and phenolic groups require protecting group strategies (e.g., silylation) .

  • Stability : The phenolic -OH group is prone to oxidation; inert atmospheres are recommended during synthesis .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(Hydroxymethyl)-6-methoxyisoquinolin-7-ol is C11H11NO3, with a molecular weight of approximately 205.21 g/mol. The compound features a hydroxymethyl group and a methoxy group attached to an isoquinoline backbone, which contributes to its biological activity.

Therapeutic Applications

  • Neurological Disorders
    • Parkinson's Disease : Research indicates that compounds similar to this compound act as positive allosteric modulators of the dopamine D1 receptor. This modulation is beneficial in treating Parkinson's disease by improving motor symptoms and cognitive functions associated with the disease . Studies have shown that these compounds can alleviate symptoms of mild cognitive impairment in Parkinson's patients, making them a promising avenue for further research in neuropharmacology.
  • Schizophrenia
    • The compound has been implicated in the treatment of schizophrenia. Its ability to modulate dopamine receptors suggests potential efficacy in managing both cognitive deficits and negative symptoms associated with the disorder . Clinical investigations are necessary to establish its effectiveness and safety profile in this context.
  • Alzheimer's Disease
    • There is emerging evidence supporting the use of this compound in treating Alzheimer's disease, particularly concerning cognitive decline . The modulation of neurotransmitter systems may help mitigate some cognitive impairments seen in Alzheimer's patients.
  • Depression and Attention Deficit-Hyperactivity Disorder (ADHD)
    • Preliminary studies suggest that compounds related to this compound may also be effective in treating depression and ADHD, although more extensive clinical trials are required to confirm these findings .

Biological Activities

  • Antimicrobial Properties
    • Recent studies have explored the antimicrobial potential of isoquinoline derivatives, including those similar to this compound. For instance, compounds derived from isoquinoline structures have demonstrated significant antibacterial activity against various strains of bacteria such as Escherichia coli and Pseudomonas aeruginosa .
  • Anticancer Activity
    • The anticancer properties of isoquinoline derivatives have been investigated, revealing promising results against breast cancer cell lines (e.g., MCF-7). In vitro assays showed that certain derivatives exhibited strong cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin . These findings highlight the potential of this compound as a lead compound for developing new anticancer therapies.

Case Studies and Research Findings

StudyFocusFindings
Neurological DisordersPositive allosteric modulation of D1 receptors aids in treating Parkinson's disease and schizophrenia.
Antimicrobial ActivitySignificant antibacterial effects against E. coli and P. aeruginosa.
Anticancer ActivityStrong cytotoxic effects against MCF-7 cell line compared to doxorubicin.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-6-methoxyisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their functions. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Isoquinoline Derivatives

Annocherin A (1-[Hydroxy(4-hydroxyphenyl)methyl]-6-methoxyisoquinolin-7-ol)
  • Structure : Features a 4-hydroxyphenyl-hydroxymethyl group at position 1.
  • Molecular Weight : 297.10 g/mol (vs. 205.21 g/mol for the target compound).
  • Physical Properties : Melting point (mp) 166–168°C; IR shows hydroxyl (3410 cm⁻¹) and aromatic (1611 cm⁻¹) stretches .
Annocherin B (1-[(4-Hydroxyphenyl)(methoxy)methyl]-6-methoxyisoquinolin-7-ol)
  • Structure : Contains a methoxy group instead of hydroxymethyl at position 1.
  • Molecular Weight : 311.12 g/mol.
  • Physical Properties : mp 178–180°C; IR spectrum lacks strong hydroxymethyl-related bands .
  • Key Difference : Methoxy substitution reduces hydrogen-bonding capacity, likely altering pharmacokinetic properties.
1-(2-Azidoethyl)-6-methoxyisoquinolin-7-ol
  • Structure : Azidoethyl group at position 1.
  • Relevance : Used in oxidative cyclization to form demethyl(oxy)aaptamine skeletons, highlighting reactivity differences due to the azide group .

Hydrogenated Isoquinoline Derivatives

1-Isobutyl-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
  • Structure: Partially saturated isoquinoline core (3,4-dihydro) with isobutyl and methyl substituents.
  • Molecular Weight : 265.35 g/mol (CAS 19485-63-3) .
  • Key Difference : Reduced aromaticity enhances flexibility and lipophilicity, improving membrane permeability compared to the fully aromatic target compound.
(1S)-7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
  • Structure : Tetrahydro core with stereospecific methyl substitution.
  • Relevance : Demonstrates how stereochemistry (1S configuration) and saturation influence bioactivity, as seen in its neurological effects .

Functional Group and Electronic Effects

6-Methoxy-7-hydroxy-3,4-dihydro-isoquinoline
  • Structure : Lacks the hydroxymethyl group but shares the 6-methoxy-7-hydroxy motif.
  • Relevance : Highlights the importance of the 7-hydroxy group in hydrogen bonding and metal chelation .
3-(Phenethylamino)demethyl(oxy)aaptamine
  • Structure: Derived from oxidative cyclization of an isoquinoline precursor.
  • Relevance : Illustrates how substituent electronic properties (e.g., electron-donating methoxy vs. electron-withdrawing azide) dictate reactivity in synthetic pathways .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Substituents (Position) Melting Point (°C) Key Functional Groups
1-(Hydroxymethyl)-6-methoxyisoquinolin-7-ol 205.21 1-(hydroxymethyl), 6-OMe, 7-OH N/A Hydroxyl, Methoxy, Hydroxymethyl
Annocherin A 297.10 1-(4-hydroxyphenyl-hydroxymethyl) 166–168 Hydroxyl, Methoxy, Aromatic
Annocherin B 311.12 1-(methoxy-4-hydroxyphenylmethyl) 178–180 Methoxy, Hydroxyl
1-Isobutyl-6-methoxy-2-methyl-3,4-dihydro-isoquinolin-7-ol 265.35 1-isobutyl, 2-methyl, 3,4-dihydro N/A Saturated core, Alkyl
(1S)-7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol 193.24 1-methyl (1S), tetrahydro N/A Stereospecific methyl

Research Findings and Implications

  • Synthetic Accessibility : The hydroxymethyl group in the target compound allows for versatile derivatization (e.g., esterification) compared to methoxy or alkyl substituents .
  • Biological Activity: While Annocherin A/B and tetrahydro derivatives show alkaloid-like bioactivity, the target compound’s hydroxymethyl group may enhance interactions with polar enzyme active sites .
  • Solubility and Pharmacokinetics : The hydroxymethyl group improves aqueous solubility relative to methoxy-substituted analogs, as evidenced by lower molecular weight and higher polarity .

Biological Activity

1-(Hydroxymethyl)-6-methoxyisoquinolin-7-ol, a compound derived from various natural sources, particularly marine organisms, has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an isoquinoline derivative characterized by a hydroxymethyl group and a methoxy group. Its molecular formula is C18H17NO4, with a molecular weight of 313.34 g/mol. The compound's structure allows it to interact with various biological targets, contributing to its pharmacological effects.

Antitumor Activity

Research indicates that isoquinoline derivatives, including this compound, exhibit significant antitumor properties. In vitro studies have shown moderate cytotoxicity against several cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung)41.8
MCF7 (Breast)48.4
HeLa (Cervical)33.2

These findings suggest that the compound may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also demonstrated antimicrobial effects against a range of pathogens. Notably, it has shown activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, with MIC values ranging from 1.5 to 6.0 µM . Additionally, it exhibits inhibitory effects on lipopolysaccharide-induced nitric oxide production in microglial cells, indicating potential for neuroinflammatory conditions .

Neuroprotective Effects

Given its structural similarity to neurotransmitters, this compound may interact with serotonin and melatonin receptors. Binding affinity studies have revealed nanomolar affinities for melatonin receptor subtypes MT1 and MT2, suggesting potential applications in treating neuropsychiatric disorders .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in tumor metabolism.
  • Receptor Modulation: Its interaction with serotonin and melatonin receptors may influence neurotransmitter levels and neuroinflammatory responses.
  • Oxidative Stress Reduction: Isoquinoline derivatives are known for their antioxidant properties, which may contribute to their protective effects against cellular damage.

Case Studies

Several studies highlight the efficacy of this compound in various biological contexts:

  • Cytotoxicity Assessment: A study evaluated the compound's cytotoxic effects on different cancer cell lines using MTT assays, confirming its potential as an anticancer agent .
  • Neuroprotective Studies: Research involving animal models demonstrated that the compound could reduce neuroinflammation and improve cognitive functions in conditions mimicking neurodegenerative diseases .
  • Antimicrobial Efficacy: In vitro studies have established its effectiveness against resistant bacterial strains, paving the way for further exploration in antibiotic development .

Q & A

Q. What are the recommended synthetic routes for 1-(Hydroxymethyl)-6-methoxyisoquinolin-7-ol, and how can regioselectivity challenges be addressed?

A regioselective synthesis of structurally related isoquinoline alkaloids (e.g., Annocherin A) involves direct coupling reactions under controlled conditions. For example, flash column chromatography (ethyl acetate/methanol/triethylamine = 96:2:2) can isolate the target compound with 90% yield . To address regioselectivity, optimizing solvent polarity, temperature, and catalyst systems is critical. Precedents in isoquinoline synthesis suggest that steric and electronic directing groups (e.g., methoxy substituents) influence reaction pathways .

Q. How should researchers design experiments to optimize reaction conditions for this compound?

Employ statistical Design of Experiments (DOE) methodologies to minimize trial-and-error approaches. For instance, factorial designs can systematically vary parameters like temperature, catalyst loading, and solvent ratios to identify significant variables . DOE also aids in distinguishing main effects from interactions, enabling efficient optimization of yield and purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1^1H/13^{13}C NMR : Assign methoxy (δ3.97\delta \approx 3.97 ppm) and hydroxyl groups by comparing shifts to analogs like Annocherin A .
  • HRMS : Confirm molecular formula (e.g., C17_{17}H15_{15}NO4_4 for Annocherin A with m/z 297.0999) .
  • IR : Identify O–H (3410 cm1^{-1}) and aromatic C–C (1611 cm1^{-1}) stretches .

Q. How can solubility and stability issues be mitigated during storage?

Store the compound under anhydrous conditions at 2–8°C to prevent hydrolysis of the hydroxymethyl group. Precedents for related isoquinolines recommend inert atmospheres (N2_2) and desiccants for long-term stability .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways or regioselectivity for derivatives of this compound?

Combine quantum chemical calculations (e.g., density functional theory) with machine learning to model reaction pathways. For example, ICReDD’s approach uses reaction path searches to predict intermediates and transition states, reducing experimental screening time . Molecular dynamics simulations can further assess solvent effects on regioselectivity .

Q. How do structural modifications (e.g., substituent variation) impact biological or catalytic activity?

Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogens). Compare their biological activity using assays like enzyme inhibition or cytotoxicity. Precedents in dihydroisoquinoline derivatives highlight the role of electron-donating groups in enhancing binding affinity .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting spectral assignments)?

Adopt a multi-technique validation framework:

  • Cross-validate NMR assignments with 2D techniques (COSY, HSQC).
  • Replicate synthesis and characterization under standardized conditions.
  • Reference computational predictions (e.g., calculated NMR shifts) to confirm assignments .
    Ethical data practices, such as transparent reporting and raw data retention, are critical to resolving discrepancies .

Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?

Beyond flash chromatography, consider:

  • Preparative HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for isomers.
  • Membrane separation : Utilize size-exclusion or affinity membranes for large-scale purification .
    Validate purity via LC-MS and differential scanning calorimetry (DSC) .

Q. How can interdisciplinary approaches (e.g., combining synthetic chemistry with data science) accelerate research?

Integrate high-throughput experimentation with cheminformatics tools. For example:

  • Use Python/R scripts to analyze reaction databases and predict optimal conditions.
  • Apply clustering algorithms to identify understudied structural motifs for further exploration .
    This approach aligns with trends in "chemical reaction design and discovery" .

Q. What are the best practices for ensuring reproducibility in synthetic protocols?

  • Documentation : Record exact reagent grades, equipment calibration, and environmental conditions (humidity, temperature).
  • Open data : Share raw spectral files and chromatograms in repositories like Zenodo.
  • Collaborative validation : Partner with independent labs to replicate key steps .

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